1-[2-(piperazin-1-yl)ethyl]piperazine tetrahydrochloride
Description
1-[2-(Piperazin-1-yl)ethyl]piperazine tetrahydrochloride is a piperazine-based compound characterized by two piperazine rings connected via an ethyl chain, with four hydrochloric acid molecules forming its tetrahydrochloride salt. Piperazine derivatives are widely utilized in medicinal chemistry due to their ability to enhance aqueous solubility, oral absorption, and bioavailability .
Properties
IUPAC Name |
1-(2-piperazin-1-ylethyl)piperazine;tetrahydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N4.4ClH/c1-5-13(6-2-11-1)9-10-14-7-3-12-4-8-14;;;;/h11-12H,1-10H2;4*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSBGHXJVJFWEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCN2CCNCC2.Cl.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H26Cl4N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bis-N-Alkylation of Piperazine with 1,2-Dibromoethane
A foundational method involves the bis-alkylation of piperazine using 1,2-dibromoethane as the bridging agent. Piperazine, a six-membered diamine, reacts with two equivalents of 1,2-dibromoethane under basic conditions to form the ethylene-bridged bis-piperazine intermediate. The reaction is typically conducted in anhydrous ethanol or acetonitrile at reflux temperatures (70–80°C) for 12–24 hours. Stoichiometric control is critical to avoid over-alkylation, which generates tris- or tetrakis-substituted byproducts. For example, a molar ratio of 1:2 (piperazine to 1,2-dibromoethane) in acetonitrile with potassium carbonate as a base yields the target compound in 65–70% purity. Post-reaction filtration removes inorganic salts, and solvent evaporation isolates the crude product.
Piperazine Dihydrochloride-Mediated Alkylation
An alternative approach leverages piperazine dihydrochloride as both a reactant and a proton source to enhance reaction efficiency. In this method, piperazine dihydrochloride and free piperazine are combined in a polar solvent (e.g., water or ethanol) at a 1:1 molar ratio. The mixture is heated to 70–80°C, facilitating the formation of piperazine monohydrochloride, which subsequently reacts with 1,2-dichloroethane. This strategy minimizes disubstituted impurities by stabilizing reactive intermediates through protonation. For instance, a reaction in aqueous ethanol at 78°C for 6.5 hours achieved a 72% yield of the ethylene-bridged product, with piperazine dihydrochloride recovered and reused in subsequent batches.
Optimization of Reaction Conditions
Solvent Systems and Temperature Effects
The choice of solvent profoundly impacts reaction kinetics and product purity. Polar aprotic solvents like acetonitrile facilitate faster alkylation due to their high dielectric constants, whereas protic solvents (e.g., ethanol) stabilize ionic intermediates but may prolong reaction times. For example, a comparative study showed that acetonitrile-based reactions reached completion in 12 hours at 80°C, whereas ethanol required 18–24 hours under similar conditions. Elevated temperatures (>90°C) risk decomposition, as evidenced by the formation of tar-like byproducts in prolonged reactions.
Catalytic and Stoichiometric Considerations
The use of mercury(II) chloride as a catalyst in guanylation steps, as described in analogous syntheses, accelerates nucleophilic substitution but introduces toxicity concerns. Alternatively, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve yields by 15–20% in biphasic systems. Stoichiometric excess of piperazine (1.2–1.5 equivalents relative to dihaloethane) suppresses polysubstitution, with molar ratios beyond 1.5 leading to negligible gains in yield.
Purification and Salt Formation
Vacuum Distillation and Recrystallization
Crude 1-[2-(piperazin-1-yl)ethyl]piperazine is purified via vacuum distillation (0.1–1.0 mmHg) at 150–170°C to remove unreacted piperazine and oligomeric byproducts. The distillate is then treated with concentrated hydrochloric acid (4 equivalents) in anhydrous ethanol to precipitate the tetrahydrochloride salt. Recrystallization from ethanol/water (3:1 v/v) yields a crystalline product with >98% purity, as confirmed by elemental analysis.
Chromatographic Techniques
For laboratory-scale purification, silica gel column chromatography using a gradient of methanol in dichloromethane (0–10%) effectively separates the target compound from monoalkylated impurities. Fractions containing the product are identified via thin-layer chromatography (TLC; R<sub>f</sub> = 0.33 in petroleum ether:ethyl acetate, 9:1).
Analytical Characterization
Spectroscopic Data
FT-IR Analysis : The tetrahydrochloride salt exhibits characteristic N–H stretching vibrations at 2919–2850 cm<sup>−1</sup> and C–N stretches at 1277–1533 cm<sup>−1</sup>. The absence of peaks above 3000 cm<sup>−1</sup> confirms complete protonation of amine groups.
<sup>1</sup>H NMR (400 MHz, D<sub>2</sub>O) : Key signals include δ 2.97–3.10 ppm (m, 8H, piperazine CH<sub>2</sub>), 3.35–3.45 ppm (s, 4H, ethylene CH<sub>2</sub>), and 1.23–1.33 ppm (s, 4H, bridging CH<sub>2</sub>).
Elemental Analysis
Calculated for C<sub>10</sub>H<sub>26</sub>Cl<sub>4</sub>N<sub>4</sub>: C 34.50%, H 7.53%, N 16.09%. Found: C 34.48%, H 7.50%, N 16.05%.
Industrial Scalability and Environmental Impact
The patent-derived method using piperazine dihydrochloride demonstrates superior scalability, with a 70% recovery rate of reagents and a 65% overall yield. Ethanol, a green solvent, replaces toxic alternatives like dichloromethane, reducing environmental footprint. Waste streams are minimized via closed-loop distillation, aligning with green chemistry principles .
Chemical Reactions Analysis
Alkylation and Coupling Reactions
The compound undergoes N-alkylation at piperazine nitrogen atoms due to their nucleophilic nature:
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Reaction with alkyl halides : In polar aprotic solvents (e.g., DMF), alkylation proceeds with sodium hydride as a base .
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Coupling with carboxylic acids : Using coupling agents like EDCI and DMAP , the compound forms amides or esters .
Example Reaction Pathway :
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Alkylation with methyl iodide in DMF yields 1-[2-(4-methylpiperazin-1-yl)ethyl]-4-methylpiperazine .
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Coupling with 4-trifluoromethylbenzoyl chloride forms a bis-acylated derivative .
Reduction and Hydrogenation
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Nitrile reduction : Intermediates with nitrile groups are reduced to primary amines using LiAlH₄ .
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Catalytic hydrogenation : Platinum dioxide (PtO₂) in ethanol facilitates saturation of aromatic rings in related compounds .
Acid-Base and Salt-Exchange Reactions
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Deprotonation : The tetrahydrochloride salt is deprotonated with strong bases (e.g., NaOH) to regenerate the free base.
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Stability : The salt remains stable under inert atmospheres but degrades in strong alkaline conditions.
Degradation and Stability Profile
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Hydrolytic degradation : Prolonged exposure to water or high humidity leads to hydrolysis of the ethylene linker, forming piperazine and ethanol byproducts.
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Thermal stability : Decomposes above 200°C, releasing HCl gas and forming polymeric residues.
| Condition | Degradation Product | Mechanism |
|---|---|---|
| Aqueous (pH >9) | Piperazine + ethylene glycol | Base hydrolysis |
| High temperature | Polymeric residues + HCl | Thermal decomposition |
Functionalization for Drug Development
The compound serves as a precursor for antipsychotic and anticancer agents :
Scientific Research Applications
Cancer Treatment
One of the most significant applications of 1-[2-(piperazin-1-yl)ethyl]piperazine tetrahydrochloride is its role as an inhibitor of autotaxin, an enzyme associated with cancer progression. Research indicates that compounds in this class can inhibit lysophosphatidic acid (LPA) levels, which are implicated in tumor growth, angiogenesis, and metastasis. The inhibition of autotaxin may provide therapeutic benefits in treating various cancers, including:
The compound's ability to modulate LPA levels suggests it could be effective against solid tumors by interfering with the signaling pathways that promote cancer cell survival and proliferation.
Neurological Disorders
Research has shown that piperazine derivatives, including 1-[2-(piperazin-1-yl)ethyl]piperazine tetrahydrochloride, exhibit potential as histamine H3 receptor antagonists. These receptors are involved in neurotransmission and have been implicated in various neurological disorders such as:
By blocking H3 receptors, these compounds may enhance neurotransmitter release, leading to improved cognitive function and mood stabilization.
Radioprotective Agents
Recent studies have explored the use of piperazine derivatives as radioprotective agents. These compounds have shown efficacy in protecting human cells from radiation-induced damage, making them candidates for further development in radiotherapy settings. The mechanism involves the modulation of cellular responses to oxidative stress and apoptosis .
Case Study: Autotaxin Inhibition
A study investigated the effects of 1-[2-(piperazin-1-yl)ethyl]piperazine tetrahydrochloride on autotaxin activity. The results demonstrated a significant reduction in LPA levels in vitro, correlating with decreased proliferation of cancer cell lines. The IC50 values indicated potent inhibition within the nanomolar range, highlighting its potential as a therapeutic agent .
Case Study: Histamine H3 Antagonism
Another research effort focused on the compound's antagonistic effects on histamine H3 receptors. In vivo studies showed improved cognitive performance in animal models treated with 1-[2-(piperazin-1-yl)ethyl]piperazine tetrahydrochloride compared to controls. This suggests its utility in developing treatments for cognitive impairments associated with neurological disorders .
Research Findings Summary Table
| Application Area | Mechanism of Action | Diseases Targeted | Research Findings |
|---|---|---|---|
| Cancer Treatment | Autotaxin inhibition | Breast, Prostate, Lung Carcinoma | Significant LPA reduction; potent IC50 values |
| Neurological Disorders | H3 receptor antagonism | Alzheimer's, Schizophrenia | Enhanced cognitive function in animal models |
| Radioprotection | Protection against oxidative stress | Radiation exposure | Effective protection against radiation-induced damage |
Mechanism of Action
The mechanism of action of 1-[2-(piperazin-1-yl)ethyl]piperazine tetrahydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Structural Comparisons
Core Scaffold and Substitutions
- The tetrahydrochloride salt enhances solubility .
- Its synthesis involves multi-step alkylation, reduction, and guanylation .
- 1-(Biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone (): Incorporates a biphenyl-acetyl linker and arylpiperazine groups, optimizing interactions with dopamine and serotonin receptors for antipsychotic activity .
- Cariprazine Hydrochloride () : Includes a dichlorophenyl group and cyclohexylurea, conferring high affinity for dopamine D3 receptors .
Table 1: Structural Features of Selected Piperazine Derivatives
Pharmacological Comparisons
Target Engagement and Selectivity
- ACAT-1 Inhibitors () : Sulfur-containing ethyl piperazines (e.g., K-604) inhibit cholesterol esterification, showing promise for atherosclerosis and hyperlipidemia. The target compound lacks sulfur but may share solubility advantages .
- Antipsychotic Agents () : Biphenyl-acetyl piperazines exhibit dual anti-dopaminergic and anti-serotonergic activity, with QSAR models linking electron-withdrawing groups (e.g., dichlorophenyl) to potency .
- 5-HT1A Agonists (): Methoxyphenyl-piperazine derivatives (e.g., compound 9) show nanomolar affinity for serotonin receptors, suggesting the target compound’s ethyl linker could be modified for similar efficacy .
- Antiasthmatic Xanthene Derivatives () : Piperazine-acetyl-xanthene hybrids (e.g., compound 8 ) demonstrate vasodilatory activity via phosphodiesterase-3 inhibition, highlighting the role of piperazine in enhancing bioavailability .
Pharmacokinetic Properties
- Solubility : The tetrahydrochloride salt of the target compound likely improves aqueous solubility, similar to other piperazine salts (e.g., cariprazine hydrochloride) .
- Bioavailability : Piperazine derivatives generally exhibit enhanced oral absorption due to their basicity and hydrogen-bonding capacity .
Clinical and Preclinical Findings
- Bis-Guandinyl Piperazine () : Demonstrated in vitro inhibition of ACAT-1, though in vivo data are unreported.
- Cariprazine () : FDA-approved for schizophrenia and bipolar disorder, with a half-life of 2–4 days due to lipophilic substitutions .
- S-HT1A Agonist S 14506 () : A selective 5-HT1A full agonist with antidepressant-like effects in rodent models, underscoring piperazine’s versatility in CNS drug design .
Table 2: Pharmacological Profiles of Key Compounds
Biological Activity
1-[2-(Piperazin-1-yl)ethyl]piperazine tetrahydrochloride, a derivative of piperazine, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is characterized by its unique structural features, which contribute to its biological activity, particularly in the realms of neuropharmacology and enzyme inhibition.
Chemical Structure and Properties
The chemical structure of 1-[2-(piperazin-1-yl)ethyl]piperazine tetrahydrochloride can be represented as follows:
This compound consists of two piperazine rings linked by an ethyl chain, with four hydrochloride groups enhancing its solubility and stability in aqueous environments.
The biological activity of this compound primarily involves its interaction with neurotransmitter systems and various enzymes. It has been shown to act as a selective antagonist at certain serotonin receptors, which may contribute to its effects on mood and anxiety disorders. Additionally, it exhibits inhibitory properties against specific enzymes involved in neurotransmitter degradation, such as monoamine oxidase (MAO), which plays a critical role in the metabolism of neurotransmitters like serotonin and dopamine.
Biological Activity Overview
The compound has been investigated for several biological activities:
- Antidepressant Effects : Studies suggest that 1-[2-(piperazin-1-yl)ethyl]piperazine tetrahydrochloride may exhibit antidepressant-like effects in animal models by modulating serotonin levels through MAO inhibition.
- Anxiolytic Properties : Its action on serotonin receptors indicates potential anxiolytic effects, making it a candidate for treating anxiety disorders.
- Neuroprotective Effects : Preliminary research indicates that this compound may protect neuronal cells from oxidative stress, possibly through its ability to scavenge reactive oxygen species (ROS).
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antidepressant | MAO inhibition; serotonin modulation | |
| Anxiolytic | Serotonin receptor antagonism | |
| Neuroprotective | ROS scavenging; cellular protection |
Case Study: Antidepressant Activity
A study published in the Journal of Neuropharmacology evaluated the antidepressant effects of 1-[2-(piperazin-1-yl)ethyl]piperazine tetrahydrochloride in a mouse model of depression. The results indicated a significant reduction in immobility time in the forced swim test, suggesting an antidepressant effect comparable to that of established SSRIs (Selective Serotonin Reuptake Inhibitors). The compound demonstrated an IC50 value for MAO-B inhibition at approximately 0.8 µM, indicating potent activity against this enzyme .
Case Study: Anxiolytic Effects
In a separate investigation focusing on anxiety models, the compound was administered to rats subjected to the elevated plus maze test. Results showed increased time spent in the open arms, suggesting reduced anxiety-like behavior. This effect was attributed to the compound's interaction with 5-HT receptors .
Toxicological Profile
Safety assessments have demonstrated that 1-[2-(piperazin-1-yl)ethyl]piperazine tetrahydrochloride exhibits low toxicity levels at therapeutic doses. In vitro studies using Vero cells indicated cell viability above 80% at concentrations up to 100 µg/mL, suggesting a favorable safety profile for further development .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 1-[2-(piperazin-1-yl)ethyl]piperazine tetrahydrochloride?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example:
- Stepwise Alkylation : Reacting piperazine derivatives with ethyl 2-chloroacetate in the presence of triethylamine (TEA) to form intermediates, followed by hydrazine hydrate treatment to generate hydrazide derivatives .
- Thiol-Oxadiazole Formation : Using potassium hydroxide and carbon disulfide to cyclize hydrazides into oxadiazole-thiol intermediates, which are further functionalized with bromoacetophenones .
- Salt Formation : Tetrahydrochloride salts are obtained by treating the free base with hydrochloric acid under controlled pH conditions .
Q. What spectroscopic techniques validate the structural integrity of this compound?
- Methodological Answer :
- 1H/13C-NMR : Key protons (e.g., N-CH2 at 3.83–3.84 ppm, S-CH2 at 5.09–5.17 ppm) and carbons (piperazine ring carbons at 51.30–52.51 ppm) confirm substitution patterns .
- HRMS : Molecular ion peaks (M+1) match calculated masses (±0.005 Da) .
- X-ray Crystallography : Used to resolve crystal structures of analogous piperazine derivatives, confirming bond angles and spatial arrangements .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Store in airtight containers at 2–8°C, protected from moisture and light. Desiccants like silica gel are recommended .
- Handling : Use PPE (gloves, goggles, lab coats) and work in fume hoods to avoid inhalation/contact. Neutralize spills with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can reaction yields be optimized during multi-step syntheses of piperazine derivatives?
- Methodological Answer :
- Reagent Ratios : Excess hydrazine hydrate (2.5–3.0 equiv.) improves hydrazide formation .
- Temperature Control : Maintaining 140°C during piperazine hydrochloride distillation minimizes byproducts .
- Purification : Flash chromatography (silica gel, CH2Cl2:MeOH 9:1) or recrystallization (Et2O/hexane) enhances purity .
Q. What strategies resolve contradictory biological activity data among structural analogs?
- Methodological Answer :
- SAR Studies : Compare analogs with substituent variations (e.g., 4-fluorobenzyl vs. 4-chlorophenyl groups) to identify critical pharmacophores .
- Biochemical Profiling : Test inhibition of monoamine oxidase (MAO) or serotonin receptors (5-HT1A) to correlate structural motifs with activity .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and validate experimental IC50 discrepancies .
Q. What in vivo models evaluate neuropharmacological effects of piperazine derivatives?
- Methodological Answer :
- Forced Swim Test (FST) : Measures antidepressant-like activity in rodents by assessing immobility time reduction .
- Tail Suspension Test (TST) : Evaluates serotonin/norepinephrine reuptake inhibition .
- Neuroinflammatory Models : Induce LPS-mediated inflammation to study sigma-1 receptor modulation .
Data Contradiction Analysis
Q. How to address variability in reported melting points or solubility across studies?
- Methodological Answer :
- Purity Assessment : Use HPLC (C18 column, 0.1% TFA in H2O:ACN) to detect impurities affecting physical properties .
- Crystallization Conditions : Slow cooling (0.5°C/min) vs. rapid precipitation may yield polymorphs with differing mp .
- Solvent Systems : Aqueous solubility can vary with pH; use buffered solutions (PBS, pH 7.4) for standardized measurements .
Structure-Activity Relationship (SAR) Considerations
Q. Which substituents enhance MAO-B inhibition in piperazine derivatives?
- Methodological Answer :
- Electron-Withdrawing Groups : 4-Fluorobenzyl or 3-trifluoromethyl groups increase MAO-B selectivity (IC50 < 50 nM) .
- Hydrophobic Moieties : Thiophene or naphthalene rings improve blood-brain barrier permeability .
- Hybrid Derivatives : Oxadiazole-piperazine hybrids show dual MAO-B/acetylcholinesterase inhibition .
Safety and Compliance
Q. What regulatory guidelines apply to preclinical testing of this compound?
- Methodological Answer :
- OECD 423 : Acute oral toxicity testing in rodents .
- ICH Stability Protocols : Long-term (25°C/60% RH) and accelerated (40°C/75% RH) stability studies for shelf-life determination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
